Cas no 40916-74-3 ((2R)-butan-2-yl(methyl)amine)

(2R)-Butan-2-yl(methyl)amine is a chiral amine compound with a stereocenter at the second carbon of the butyl chain. Its defined (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantioselectivity is critical. The compound serves as a versatile intermediate in the preparation of optically active amines, ligands, and catalysts. Its secondary amine functionality allows for further derivatization, while the methyl and butyl substituents influence steric and electronic properties. The (2R)-enantiomer is particularly useful in chiral resolution and enantioselective transformations. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture. Storage at controlled temperatures ensures stability.
(2R)-butan-2-yl(methyl)amine structure
(2R)-butan-2-yl(methyl)amine structure
Product Name:(2R)-butan-2-yl(methyl)amine
CAS No:40916-74-3
MF:C5H13N
MW:87.1634213924408
MDL:MFCD19217344
CID:5618235
PubChem ID:18596121
Update Time:2025-05-26

(2R)-butan-2-yl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-Butanamine, N-methyl-, (R)- (9CI)
    • AKOS006350558
    • 2-Butanamine, N-methyl-, (R)-
    • EN300-2977527
    • [(2R)-butan-2-yl](methyl)amine
    • 40916-74-3
    • DTXSID601307172
    • (2R)-butan-2-yl(methyl)amine
    • MDL: MFCD19217344
    • Inchi: 1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m1/s1
    • InChI Key: PYFSCIWXNSXGNS-RXMQYKEDSA-N
    • SMILES: C[C@@H](NC)CC

Computed Properties

  • Exact Mass: 87.104799419g/mol
  • Monoisotopic Mass: 87.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 27.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.724±0.06 g/cm3(Predicted)
  • Boiling Point: 78.5±0.0 °C(Predicted)
  • pka: 10.94±0.10(Predicted)

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Additional information on (2R)-butan-2-yl(methyl)amine

Comprehensive Overview of (2R)-butan-2-yl(methyl)amine (CAS No. 40916-74-3)

(2R)-butan-2-yl(methyl)amine, also known by its CAS number 40916-74-3, is a chiral organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chiral center at the butan-2-yl group and a methylamine functional group. The chiral nature of this compound makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other advanced materials.

The chemical formula of (2R)-butan-2-yl(methyl)amine is C5H13N, and its molecular weight is approximately 85.16 g/mol. The compound is a colorless liquid at room temperature and exhibits a characteristic amine odor. Its physical properties, such as boiling point, melting point, and solubility in various solvents, have been extensively studied and are well-documented in the literature. These properties are crucial for its handling and application in laboratory settings.

One of the key applications of (2R)-butan-2-yl(methyl)amine is in the synthesis of chiral intermediates for pharmaceuticals. Chiral compounds are essential in drug development because they can exhibit different biological activities depending on their enantiomeric form. For example, one enantiomer may be therapeutically active while the other may be inactive or even harmful. Therefore, the ability to synthesize pure enantiomers is critical for ensuring the safety and efficacy of pharmaceutical products.

Recent research has highlighted the potential of (2R)-butan-2-yl(methyl)amine in various synthetic pathways. A study published in the Journal of Organic Chemistry demonstrated that this compound can be used as a chiral auxiliary in asymmetric synthesis reactions. By incorporating (2R)-butan-2-yl(methyl)amine into reaction schemes, researchers were able to achieve high enantioselectivities and yields, which are essential for large-scale production processes.

In addition to its role in pharmaceutical synthesis, (2R)-butan-2-yl(methyl)amine has also been explored for its potential applications in materials science. Chiral molecules can influence the properties of polymers and other materials, leading to unique optical and mechanical characteristics. For instance, a study published in Advanced Materials reported that incorporating (2R)-butan-2-yl(methyl)amine into polymer backbones resulted in materials with enhanced chiroptical properties, making them suitable for use in optical devices and sensors.

The safety and environmental impact of (2R)-butan-2-yl(methyl)amine have also been thoroughly evaluated. According to safety data sheets (SDS), this compound should be handled with care to avoid inhalation or skin contact. Proper ventilation and personal protective equipment (PPE) are recommended when working with this compound. Additionally, disposal should be conducted in accordance with local regulations to minimize environmental impact.

In conclusion, (2R)-butan-2-yl(methyl)amine (CAS No. 40916-74-3) is a versatile chiral compound with significant applications in pharmaceutical synthesis and materials science. Its unique chemical properties make it an invaluable tool for researchers aiming to develop new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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